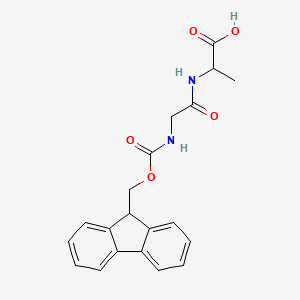

Fmoc-Gly-DL-Ala

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) |

InChI Key |

KJFLZJBMRFRWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(9-fluorenylmethoxycarbonyl)-glycyl-DL-alanine (Fmoc-Gly-DL-Ala), a protected dipeptide commonly utilized as a building block in peptide synthesis. This document details both solution-phase and solid-phase synthesis methodologies, purification techniques, and characterization data.

Introduction

This compound is a valuable reagent in the fields of peptide chemistry and drug development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of the glycine residue allows for controlled, stepwise peptide elongation under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). The dipeptide structure itself can be incorporated into larger peptide sequences to introduce specific conformational properties or to act as a spacer. This guide outlines the primary methods for its preparation and purification, providing researchers with the necessary information to produce high-purity this compound for their research and development needs.

Synthesis Methodologies

The synthesis of this compound can be achieved through two primary approaches: solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of Fmoc-glycine (Fmoc-Gly-OH) with a C-terminally protected or unprotected DL-alanine in a suitable organic solvent. This method is often preferred for the synthesis of dipeptides and smaller peptide fragments. A common approach involves the activation of the carboxylic acid of Fmoc-Gly-OH using a coupling agent, followed by reaction with the amino group of DL-alanine.

This protocol describes a general method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

Fmoc-Gly-OH

-

DL-Alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve DL-Alanine (1.0 equivalent) in DMF. Add this solution to the activated Fmoc-Gly-OH solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Logical Workflow for Solution-Phase Synthesis:

Caption: Solution-phase synthesis workflow for this compound.

Solid-Phase Synthesis

While typically used for longer peptides, solid-phase peptide synthesis (SPPS) can also be employed to synthesize dipeptides. In this method, the C-terminal amino acid (Alanine) is first attached to a solid support (resin), and the subsequent amino acid (Glycine) is coupled in a stepwise manner.

This protocol outlines the synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving the Fmoc group.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-DL-Ala-OH

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

20% (v/v) Piperidine in DMF

-

Fmoc-Gly-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DCM in a reaction vessel for 30 minutes.

-

Loading of First Amino Acid:

-

Dissolve Fmoc-DL-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIPEA (e.g., 80:15:5) and agitating for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the alanine residue.

-

Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Coupling of Second Amino Acid:

-

Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents each) and DIPEA (6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 1% TFA in DCM for 2-chlorotrityl resin to keep the Fmoc group intact) to release the dipeptide.

-

Collect the cleavage solution and evaporate the solvent to obtain the crude product.

-

Experimental Workflow for Solid-Phase Synthesis:

Caption: Solid-phase synthesis workflow for this compound.

Purification Methods

Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and by-products. The two most common methods are recrystallization and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities.

This protocol is adapted from a general procedure for purifying Fmoc-protected amino acids and may require optimization for the dipeptide.[1]

Materials:

-

Crude this compound

-

Toluene

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.

-

Heating: Gently heat the mixture to 50°C with stirring until the solid dissolves completely. If it does not dissolve, add more toluene stepwise.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene.

-

Drying: Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity. The method separates compounds based on their hydrophobicity.

Column: C18 reverse-phase column Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) Mobile Phase B: Acetonitrile with 0.1% TFA Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. For example, a gradient of 5% to 95% B over 30 minutes. The optimal gradient will need to be determined experimentally.[2] Detection: UV at 220 nm and 254 nm.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Typical Value/Range |

| Molecular Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, requires experimental determination |

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the dipeptide.

-

¹H NMR: Expected signals include aromatic protons from the Fmoc group (typically in the range of 7.2-7.9 ppm), the CH and CH₂ protons of the fluorenyl group, the α-protons of glycine and alanine, and the methyl protons of alanine.

-

¹³C NMR: Expected signals include carbons of the Fmoc group, the carbonyl carbons of the peptide bond and the carboxylic acid, and the α-carbons and side-chain carbon of the amino acid residues.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product. The conditions are similar to those used for preparative HPLC but on an analytical scale. A high-purity sample should show a single major peak.

Data Summary

| Synthesis Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Solution-Phase | Fmoc-Gly-OH, DL-Ala, EDC, HOBt | Moderate to High | Variable, depends on purification | Scalable, cost-effective for small peptides | May require multiple purification steps |

| Solid-Phase | Resin, Fmoc-AA-OH, HBTU/HOBt, Piperidine | High | High after purification | Easy purification, suitable for automation | More expensive reagents and resin |

Table 2: Comparison of Synthesis Methods.

| Purification Method | Principle | Typical Purity | Advantages | Disadvantages |

| Recrystallization | Differential solubility | >98% (if successful) | Cost-effective, scalable | Not always feasible, solvent selection can be difficult |

| Preparative HPLC | Differential partitioning | >99% | High purity achievable, widely applicable | More expensive, solvent intensive |

Table 3: Comparison of Purification Methods.

Conclusion

The synthesis and purification of this compound can be readily achieved using standard peptide chemistry techniques. Solution-phase synthesis offers a straightforward and scalable method for producing this dipeptide, while solid-phase synthesis provides an alternative with simplified purification. Proper purification by recrystallization or HPLC is essential to obtain a high-purity product suitable for use in further peptide synthesis and drug development applications. The characterization methods outlined in this guide will ensure the identity and quality of the final product.

References

Fmoc-Gly-DL-Ala CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a protected dipeptide building block utilized in peptide synthesis. This document details its chemical properties, outlines a general synthesis protocol, and discusses its application in the construction of peptide chains.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 71952-99-3 | [1][2] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |

| Molecular Weight | 368.40 g/mol | [1] |

Introduction to Fmoc-Protected Dipeptides in Synthesis

In the realm of peptide chemistry, the use of N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group that can be selectively removed under mild conditions, leaving other protecting groups on the amino acid side chains intact. The use of pre-formed Fmoc-dipeptides, such as this compound, can be advantageous in SPPS. It allows for the introduction of two amino acid residues in a single coupling step, which can save time and potentially improve the purity of the final peptide by reducing the number of synthetic cycles. However, it is important to note that the use of a DL-racemic mixture of alanine means that the resulting peptide will be a mixture of diastereomers, which is generally not suitable for applications requiring specific stereochemistry for biological activity.

Experimental Protocols

Synthesis of this compound

This protocol outlines the coupling of Fmoc-glycine to DL-alanine methyl ester, followed by saponification of the ester to yield the final product.

Materials:

-

Fmoc-Gly-OH

-

DL-Alanine methyl ester hydrochloride

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Coupling Reaction:

-

Dissolve Fmoc-Gly-OH and DL-Alanine methyl ester hydrochloride in DMF.

-

Add DIPEA to neutralize the hydrochloride and to act as a base for the coupling reaction.

-

Add the coupling agent (e.g., HBTU) to the solution and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-OMe.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add a solution of lithium hydroxide in water and stir at room temperature. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or flash chromatography on silica gel.

-

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for coupling this compound onto a solid support resin.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide resin)

-

DMF

-

20% Piperidine in DMF

-

Coupling agent (e.g., HBTU, HATU)

-

DIPEA

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid on the resin.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.

-

Coupling:

-

Pre-activate a solution of this compound, a coupling agent (e.g., HBTU), and DIPEA in DMF.

-

Add the activated dipeptide solution to the resin.

-

Agitate the mixture for a sufficient time to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: The cycle of deprotection and coupling can be repeated with the next amino acid until the desired peptide is synthesized.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved with this compound.

Caption: Solution-phase synthesis workflow for this compound.

Caption: Workflow for coupling this compound in SPPS.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any direct involvement of this compound in cellular signaling pathways. As a synthetic, protected dipeptide and a racemic mixture, it is not expected to have specific biological activity. Its primary role is as an intermediate in chemical synthesis. Peptides containing the Gly-Ala sequence are widespread in nature and can have various biological roles depending on the overall peptide sequence. However, the presence of both D- and L-alanine would likely render a synthetic peptide containing this building block biologically inactive or with significantly altered activity compared to its natural, stereochemically pure counterpart.

Conclusion

This compound is a useful, albeit specialized, building block for peptide synthesis. Its primary application lies in the efficient introduction of a Gly-Ala moiety into a peptide chain, particularly in contexts where stereochemical purity at the alanine position is not critical. The standard protocols of Fmoc-based solid-phase peptide synthesis are applicable for its use. Researchers and drug development professionals should consider the implications of introducing a racemic mixture into their target peptides and select this building block accordingly.

References

Solubility Profile of Fmoc-Gly-DL-Ala: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected dipeptide, Fmoc-Gly-DL-Ala. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the physicochemical properties of its constituent amino acids and the Fmoc protecting group. Furthermore, it presents a general experimental protocol for determining peptide solubility and offers illustrative data to guide researchers in their experimental design.

Predicting the Solubility of this compound

The solubility of a peptide is governed by its amino acid composition, overall charge, and the presence of any protecting groups. This compound is a neutral dipeptide with a prominent hydrophobic Fmoc group.

Structural Analysis:

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain, contributing minimal steric hindrance and a neutral character.

-

Alanine (Ala): A small, nonpolar amino acid with a methyl side chain, contributing to the overall hydrophobicity of the molecule.

-

Fmoc Group: A large, aromatic, and highly hydrophobic protecting group. This group dominates the physicochemical properties of the dipeptide, significantly decreasing its aqueous solubility.

-

Overall Charge: At neutral pH, this compound has no net charge. Peptides with a net charge of zero are often less soluble in aqueous solutions and may require organic solvents for dissolution.[1][2][3][4]

Based on this structure, this compound is predicted to be poorly soluble in water and aqueous buffers. Its solubility is expected to be significantly higher in polar aprotic organic solvents that can disrupt the hydrophobic interactions of the Fmoc group and solvate the peptide backbone.

Illustrative Solubility Data

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |

| Methanol (MeOH) | Polar Protic | 1 - 5 |

| Ethanol (EtOH) | Polar Protic | 0.5 - 2 |

| Isopropanol (IPA) | Polar Protic | < 0.5 |

| Acetonitrile (ACN) | Polar Aprotic | 5 - 10 |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Nonpolar | 1 - 5 |

| Tetrahydrofuran (THF) | Polar Aprotic | 2 - 8 |

Note: This table presents predicted solubility and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a peptide like this compound. It is crucial to start with a small amount of the peptide to avoid wasting material.[5][6]

Materials:

-

This compound

-

A selection of solvents (e.g., water, PBS, DMF, DMSO, ACN, MeOH)

-

Vortex mixer

-

Sonicator

-

Microcentrifuge

-

Analytical balance

-

Vials

Procedure:

-

Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean, dry vial.

-

Initial Solvent Addition: Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

-

Dissolution Attempts:

-

Vortex the vial for 30-60 seconds.

-

If the peptide does not dissolve, sonicate the vial for 5-10 minutes. Gentle warming can also be attempted, but care should be taken to avoid degradation.[6]

-

-

Observation: Visually inspect the solution for any undissolved particles. A completely dissolved peptide will form a clear solution.

-

Incremental Solvent Addition: If the peptide is not fully dissolved, add another measured aliquot of the solvent and repeat the dissolution steps.

-

Determining Saturation: Continue adding solvent incrementally until the peptide is completely dissolved. The solubility can then be calculated based on the total volume of solvent used.

-

Testing Different Solvents: Repeat the procedure for each solvent to be tested. For highly soluble peptides, start with a larger initial amount of the peptide.

-

Documentation: Record the amount of peptide, the volume of each solvent used, and the visual outcome for each test.

Visualizing Methodologies

Experimental Workflow for Peptide Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a peptide in a given solvent.

Caption: A flowchart of the experimental steps for determining peptide solubility.

Relationship Between Solvent Polarity and this compound Solubility

This diagram illustrates the predicted relationship between the polarity of a solvent and the solubility of the amphipathic this compound.

References

An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for the N-α-Fmoc-protected dipeptide, Fmoc-Gly-DL-Ala. Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in research and development applications.

Storage and Handling Recommendations

The long-term stability of this compound is critically dependent on the storage conditions. As a solid, lyophilized powder, the primary factors influencing its degradation are temperature, moisture, and light.

Table 1: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C or lower in a tightly sealed container. | Minimizes the rates of potential degradation reactions, ensuring maximum shelf life.[1] |

| Short-Term Storage | 2-8°C in a desiccator for periods of a few days to weeks. | Suitable for temporary storage, but reduced temperature is preferable for longer durations.[2] |

| Moisture | Store in a dry, inert atmosphere (e.g., under argon or nitrogen) and in a desiccator. Allow the container to warm to room temperature before opening to prevent condensation. | The presence of water can facilitate hydrolysis of the peptide bond and may affect the stability of the solid form. |

| Light | Protect from direct light by using an opaque container and storing in a dark location. | The fluorenyl moiety of the Fmoc group is UV-active and prolonged exposure to light may lead to photodegradation. |

| Handling | Use clean, dry spatulas and weigh out the required amount quickly in a controlled environment to minimize exposure to atmospheric moisture and contaminants. | Prevents contamination and degradation from environmental factors. |

Chemical Stability and Potential Degradation Pathways

This compound possesses two primary sites susceptible to chemical degradation: the Fmoc protecting group and the amide (peptide) bond.

2.1. Stability of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most chemically sensitive part of the molecule under typical laboratory conditions.

-

Base Lability: The Fmoc group is highly susceptible to cleavage under basic conditions. The acidic proton at the C9 position of the fluorene ring is readily abstracted by a base, leading to β-elimination and the formation of dibenzofulvene and a free N-terminal amine. Even weak bases can catalyze this deprotection. Therefore, it is imperative to avoid any contact with basic substances during storage and handling.

-

Acid Stability: The Fmoc group is generally stable to acidic conditions, which is a cornerstone of its use in solid-phase peptide synthesis.

2.2. Stability of the Peptide Backbone

The peptide bond between glycine and alanine is generally stable. However, under harsh conditions, it can undergo hydrolysis.

-

Hydrolysis: In the solid state and under recommended storage conditions, hydrolysis of the peptide bond is minimal. However, at elevated temperatures and in the presence of moisture, acid- or base-catalyzed hydrolysis can occur, leading to the formation of Fmoc-glycine and DL-alanine.

2.3. Potential Degradation Products

Based on the chemical nature of this compound, the following are the most likely degradation products under improper storage or handling:

-

Gly-DL-Ala: Resulting from the loss of the Fmoc group (deprotection).

-

Fmoc-Glycine and DL-Alanine: Resulting from the hydrolysis of the peptide bond.

-

Dibenzofulvene Adducts: If deprotection occurs in the presence of nucleophiles, dibenzofulvene can form adducts.

The following diagram illustrates the primary potential degradation pathways.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of the dipeptide Fmoc-Gly-DL-Ala, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the experimental protocols, data interpretation, and structural elucidation of this molecule.

Introduction

N-(9-fluorenylmethoxycarbonyl)-glycyl-DL-alanine (this compound) is a protected dipeptide commonly used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the N-terminus of glycine allows for the controlled, sequential addition of amino acids to a growing peptide chain. Accurate characterization of this and similar peptide building blocks is critical to ensure the purity and correct sequence of the final synthetic peptide, which is paramount in the development of peptide-based therapeutics and research tools.

This document outlines the standard procedures for the analysis of this compound using ¹H and ¹³C NMR for structural confirmation and purity assessment, and Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight verification and fragmentation analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided below.

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for peptides due to its ability to dissolve a wide range of compounds and to reveal exchangeable amide protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe (BBO) probe.

-

Software: TopSpin 3.2 (or equivalent).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: ~1.3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons and carbons in the this compound structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol details the analysis of this compound by ESI-MS.

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL using a mixture of water and acetonitrile (1:1 v/v) containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

2.2.2. Instrumentation and Data Acquisition

-

Mass Spectrometer: A Waters SYNAPT G2-S HDMS (or equivalent) Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion System: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MS Acquisition Parameters:

-

Mass Range: m/z 50 - 1000

-

Scan Time: 1 second

-

-

MS/MS Fragmentation:

-

For fragmentation studies (MS/MS), the protonated molecular ion [M+H]⁺ is selected in the quadrupole.

-

Collision-induced dissociation (CID) is performed in the collision cell using argon as the collision gas.

-

The collision energy is typically ramped (e.g., 10-40 eV) to observe a range of fragment ions.

-

2.2.3. Data Processing

-

The acquired mass spectra are processed using the instrument's software (e.g., MassLynx).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated theoretical mass.

-

The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the peptide sequence and structure.

Data Presentation

NMR Spectroscopic Data

The expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in DMSO-d₆ are summarized in the tables below. These values are based on typical chemical shifts for the individual amino acid residues and the Fmoc group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | d | ~7.2 | 1H | Ala NH |

| ~7.89 | d | ~7.5 | 2H | Fmoc H4, H5 |

| ~7.72 | t | ~7.5 | 2H | Fmoc H1, H8 |

| ~7.55 | t | ~7.2 | 1H | Gly NH |

| ~7.42 | t | ~7.4 | 2H | Fmoc H3, H6 |

| ~7.33 | t | ~7.4 | 2H | Fmoc H2, H7 |

| ~4.30 | m | 1H | Ala α-CH | |

| ~4.22 | m | 3H | Fmoc CH, CH₂ | |

| ~3.75 | d | ~5.8 | 2H | Gly α-CH₂ |

| ~1.28 | d | ~7.2 | 3H | Ala β-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~172.8 | Ala C=O |

| ~169.1 | Gly C=O |

| ~156.2 | Fmoc C=O |

| ~143.9 | Fmoc C4a, C4b |

| ~140.7 | Fmoc C8a, C9a |

| ~127.6 | Fmoc C2, C7 |

| ~127.1 | Fmoc C3, C6 |

| ~125.3 | Fmoc C1, C8 |

| ~120.1 | Fmoc C4, C5 |

| ~65.6 | Fmoc OCH₂ |

| ~48.9 | Ala α-CH |

| ~46.7 | Fmoc CH |

| ~43.5 | Gly α-CH₂ |

| ~18.2 | Ala β-CH₃ |

Mass Spectrometry Data

The expected mass spectrometry data for this compound is presented below. The molecular formula is C₂₀H₂₀N₂O₅, and the monoisotopic molecular weight is 368.14 g/mol .

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 369.1445 | ~369.14 |

| [M+Na]⁺ | 391.1264 | ~391.13 |

| [M-H]⁻ | 367.1300 | ~367.13 |

Table 4: Major Predicted ESI-MS/MS Fragment Ions of [M+H]⁺ for this compound

| m/z | Ion Type | Fragment Structure/Loss |

| 351.13 | [M+H - H₂O]⁺ | Loss of water |

| 298.12 | [b₂ - H₂O]⁺ | Loss of water from b₂ ion |

| 280.11 | [b₂ - H₂O - CO]⁺ | Loss of water and carbonyl from b₂ ion |

| 252.12 | [b₁]⁺ | Fmoc-NH-CH₂-C≡O⁺ |

| 194.08 | y₁ | H₂N-CH(CH₃)-COOH |

| 179.07 | - | Fluorenyl-CH₂⁺ |

| 165.05 | - | Fluorenyl⁺ |

| 90.05 | a₁ | H₂N=CH-COOH |

| 74.06 | immonium ion | H₂N=CH(CH₃) |

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Caption: Workflow for NMR and MS analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway of the protonated molecular ion of this compound in ESI-MS/MS is illustrated below.

Caption: Fragmentation of this compound in ESI-MS/MS.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR are invaluable for confirming the covalent structure and identifying impurities, while ESI-MS and MS/MS analysis definitively verify the molecular weight and peptide sequence. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists involved in peptide synthesis and drug development, ensuring the quality and integrity of their synthetic peptides.

An In-depth Technical Guide to the Core Characteristics of Fmoc-Gly-DL-Ala for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics of Nα-Fmoc-glycyl-DL-alanine (Fmoc-Gly-DL-Ala), a protected dipeptide building block utilized in solid-phase peptide synthesis (SPPS). While specific quantitative data for this particular racemic dipeptide is not extensively available in the public domain, this document extrapolates from established principles of Fmoc chemistry and data from closely related compounds to offer a practical resource for its application.

Physicochemical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a temporary, base-labile protection for the N-terminus, which is a cornerstone of modern peptide synthesis strategies.[1][2] The presence of a racemic alanine (DL-Ala) means this building block introduces both D- and L-alanine residues into the peptide sequence, a feature that can be leveraged to create peptide libraries or to enhance peptide stability against enzymatic degradation.

| Property | Value | Source |

| CAS Number | 71952-99-3 | N/A |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [3] |

| Molecular Weight | 368.38 g/mol | [3] |

| Appearance | White to off-white powder | General observation for Fmoc-amino acids |

| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents commonly used in SPPS. | [4] (General for Fmoc-amino acids) |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a dipeptide building block in Fmoc-based SPPS.[3] The use of a dipeptide can be advantageous in preventing certain side reactions, such as diketopiperazine formation, which is a known issue when coupling the second amino acid to a resin-bound glycine.[5]

General Workflow for Fmoc-SPPS

The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative cycle of Fmoc-SPPS.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in utilizing this compound in peptide synthesis.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide to liberate a free amine for the subsequent coupling step.

Reagents:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

This protocol outlines the activation of the C-terminal carboxylic acid of this compound and its subsequent coupling to the free amine of the resin-bound peptide.

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling/Activating agent (e.g., HCTU, HATU, PyBOP) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

DMF or N-methyl-2-pyrrolidone (NMP) as solvent

Procedure:

-

In a separate vessel, dissolve this compound and the coupling agent (e.g., HCTU) in DMF.

-

Add DIPEA to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes. Coupling completion can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Potential Side Reactions and Considerations

The use of this compound in peptide synthesis requires attention to potential side reactions common in Fmoc chemistry.

-

Racemization: The alanine residue in this compound is racemic. While this may be intended, it is crucial to be aware that coupling conditions, particularly the choice of activating agent and base, can influence the degree of racemization of other chiral centers in the peptide chain.[6] The use of coupling additives like HOBt or Oxyma can help to suppress racemization.

-

Diketopiperazine (DKP) Formation: Although using a dipeptide can mitigate DKP formation at the first coupling stage, sequences containing Glycine and Proline are particularly prone to this side reaction, leading to cleavage of the dipeptide from the resin.[5]

-

Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling reactions. Monitoring the reaction and, if necessary, performing a double coupling can ensure a higher yield of the desired peptide.

-

Purity of Starting Material: The purity of this compound is critical for the successful synthesis of the target peptide. Impurities in the starting material can lead to the incorporation of undesired modifications in the final product.

Purity Analysis

The purity of this compound and the resulting peptides can be assessed by High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Purity Assessment:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B over 20-30 minutes.

-

Detection: UV detection at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

Conclusion

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

The Strategic Role of Fmoc-Gly-DL-Ala as a Peptide Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high purity, optimal yields, and desired biological activity. Among the vast array of available amino acid derivatives, Nα-Fmoc-glycyl-DL-alanine (Fmoc-Gly-DL-Ala) emerges as a strategic dipeptide intermediate. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, offering valuable insights for researchers and professionals in drug development and related scientific fields.

This compound is a protected dipeptide, where the N-terminus of glycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic design offers several advantages in solid-phase peptide synthesis (SPPS), primarily in mitigating common challenges such as aggregation and racemization, particularly in sequences containing the Gly-Ala motif.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 71952-99-3 | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [] |

| Molecular Weight | 368.40 g/mol | [] |

Synthesis and Purification of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the general principles of peptide coupling in solution are applicable. The synthesis typically involves the coupling of Fmoc-glycine to the unprotected amino group of DL-alanine.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on standard solution-phase peptide coupling techniques. Researchers should optimize conditions for their specific laboratory setup.

-

Activation of Fmoc-Glycine: Dissolve Fmoc-glycine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at 0°C for 30 minutes.

-

Coupling Reaction: To the activated Fmoc-glycine solution, add a solution of DL-alanine (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent. The reaction mixture is then stirred at room temperature for several hours to overnight.

-

Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then typically washed with dilute acid (e.g., 1N HCl) and dilute base (e.g., 5% NaHCO₃) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a dipeptide building block in Fmoc-based SPPS. Incorporating a dipeptide unit can offer significant advantages over the stepwise addition of single amino acids.

Mitigation of Aggregation

Peptide chains, particularly those containing hydrophobic residues, have a tendency to aggregate on the solid support during synthesis. This aggregation can hinder the accessibility of the N-terminus for subsequent coupling and deprotection steps, leading to incomplete reactions and the formation of deletion sequences. The Gly-Ala sequence can be found in hydrophobic segments of proteins. The introduction of a pre-formed dipeptide can disrupt the secondary structures that lead to aggregation.[3]

Prevention of Racemization

Racemization of the chiral center of an amino acid is a critical side reaction in peptide synthesis, particularly during the activation step. While glycine is achiral, alanine is chiral. The use of this compound, where the C-terminal residue is alanine, introduces a racemic mixture at this position. This is a deliberate choice for applications where a mixture of diastereomers is desired or where the stereochemistry at that specific position is not critical for the final application. However, for the synthesis of stereochemically pure peptides, the corresponding Fmoc-Gly-L-Ala or Fmoc-Gly-D-Ala would be used. The use of dipeptides with a C-terminal glycine or proline is known to minimize the risk of racemization of the preceding amino acid during coupling.[3]

Fmoc-SPPS Workflow Incorporating this compound:

Caption: A simplified workflow for the incorporation of this compound in SPPS.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: The resin-bound peptide is subjected to Fmoc deprotection using a solution of 20% piperidine in DMF for 10-20 minutes.[4] The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Activation and Coupling: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. This activation mixture is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Monitoring and Washing: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). Upon completion, the resin is washed thoroughly with DMF to remove excess reagents and byproducts. The peptide-resin is then ready for the next deprotection and coupling cycle.

Characterization Data

While a comprehensive set of publicly available characterization data for this compound is limited, the following table summarizes expected analytical data based on its structure and data from similar compounds.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the fluorenyl group (aromatic protons), the methylene protons of the Fmoc group, the methylene protons of glycine, the methine proton of alanine, and the methyl protons of alanine. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the Fmoc group, and the aliphatic carbons of glycine and alanine. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 368.40 Da ([M+H]⁺ or [M-H]⁻). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |

Applications in Drug Development and Research

The Gly-Ala dipeptide motif is present in numerous biologically active peptides and proteins. The use of this compound as a building block can be advantageous in the synthesis of peptide libraries for drug screening, where a mixture of diastereomers may be desirable to explore a wider range of conformational space. Furthermore, for peptides where the stereochemistry at the alanine position is not critical for activity, using the DL-form can be a more cost-effective approach. The incorporation of this dipeptide can also be a key strategy in the synthesis of difficult sequences prone to aggregation, thereby enabling the production of longer and more complex peptides for therapeutic and research purposes.[5]

Conclusion

This compound serves as a valuable and strategic intermediate in the field of peptide synthesis. Its utility in overcoming common synthetic challenges, such as aggregation, makes it an important tool for researchers and drug development professionals. While the use of a racemic alanine introduces stereochemical diversity, the corresponding chiral dipeptides can be employed when stereospecificity is required. A thorough understanding of its properties and the appropriate experimental protocols for its use will undoubtedly facilitate the successful synthesis of a wide range of peptides for various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Applications of Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-α-(9-Fluorenylmethoxycarbonyl)-glycyl-DL-alanine (Fmoc-Gly-DL-Ala). While specific research on this dipeptide is limited, this document extrapolates from the extensive literature on closely related Fmoc-protected amino acids and dipeptides to present its expected behavior and utility in various scientific domains. The principles of self-assembly and application in areas such as hydrogel formation for drug delivery and tissue engineering are thoroughly discussed.

Introduction to Fmoc-Peptides

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage lies in its base-lability, allowing for removal under mild conditions that do not affect acid-labile side-chain protecting groups. Beyond its role in synthesis, the bulky, aromatic nature of the Fmoc group can drive the self-assembly of short peptides into supramolecular structures, most notably hydrogels. This self-assembly is primarily governed by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones.

This compound, a simple dipeptide, is an interesting candidate for self-assembly studies and biomaterial development. The glycine residue provides flexibility, while the racemic alanine introduces stereochemical diversity that may influence the packing and properties of the resulting self-assembled structures.

Synthesis of this compound

The synthesis of this compound is typically achieved through stepwise solid-phase peptide synthesis. A detailed, representative protocol is provided below.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the manual synthesis of this compound on a Wang resin, suitable for producing a C-terminal carboxylic acid.

Materials:

-

Wang resin (pre-loaded with DL-Alanine is ideal; if not, see step 1)

-

Fmoc-DL-Ala-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Preparation and First Amino Acid Loading (if using unloaded resin):

-

Swell the Wang resin in DMF for 1 hour in a fritted syringe.

-

To a solution of Fmoc-DL-Ala-OH (3 equivalents relative to resin loading) in DMF, add DIC (3 eq.) and HOBt (3 eq.).

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc group from the alanine.

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Coupling of Glycine:

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.) in DMF. Add DIC (3 eq.) and HOBt (3 eq.) to pre-activate the amino acid.

-

Add the activated Fmoc-Gly-OH solution to the deprotected resin-bound alanine.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Cleavage from Resin and Final Deprotection:

-

Wash the peptide-resin with DCM (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the resulting white powder (this compound) under vacuum.

-

-

Purification and Characterization:

-

The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Caption: Workflow for the solid-phase synthesis of this compound.

Self-Assembly and Hydrogelation

Fmoc-dipeptides are known to self-assemble into hydrogels under specific conditions, typically triggered by a change in pH or solvent composition.[1] The driving forces for this assembly are non-covalent interactions:

-

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety stack on top of each other, forming the core of the self-assembled nanofibers.

-

Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, creating a β-sheet-like arrangement that stabilizes the nanofiber structure.

-

Hydrophobic Interactions: The aliphatic side chains (in this case, the methyl group of alanine) can contribute to the overall stability of the assembled structure.

Experimental Protocol: Hydrogel Formation (pH Switch Method)

Materials:

-

Lyophilized this compound

-

Sterile deionized water

-

1 M NaOH solution

-

Glucono-δ-lactone (GdL)

Procedure:

-

Dissolution: Weigh the desired amount of this compound powder (e.g., to make a 1 wt% solution) and suspend it in deionized water.

-

Solubilization: Add 1 M NaOH dropwise while vortexing until the powder is fully dissolved. This will deprotonate the carboxylic acid, making the molecule soluble at a high pH (typically pH > 8).

-

Triggering Gelation: Add a controlled amount of GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the solution.

-

Gel Formation: Allow the solution to stand undisturbed at room temperature. Gelation should occur as the pH drops, protonating the carboxylate and triggering self-assembly. The time to gelation and the final properties of the hydrogel will depend on the concentration of the peptide and GdL.

-

Confirmation: Gel formation can be confirmed by the vial inversion test, where a stable gel will not flow when inverted.

Caption: Mechanism of this compound self-assembly into a hydrogel.

Potential Applications

The ability of this compound to form hydrogels opens up a range of potential applications in the biomedical field, primarily due to the biocompatibility of peptides.

Drug Delivery

Hydrogels can serve as matrices for the controlled release of therapeutic agents. The porous, water-swollen network of the hydrogel can encapsulate drug molecules, which are then released over time as they diffuse out of the matrix or as the hydrogel degrades.

Workflow for a Drug Release Study:

-

Drug Loading: The therapeutic agent can be entrapped in the hydrogel by dissolving it in the peptide solution before triggering gelation.

-

Release Assay: The drug-loaded hydrogel is placed in a buffer solution (e.g., PBS at 37°C) to simulate physiological conditions.

-

Sampling: At regular time intervals, aliquots of the buffer are removed and analyzed to determine the concentration of the released drug (e.g., using UV-Vis spectroscopy or HPLC).

-

Data Analysis: A cumulative release profile is plotted to determine the release kinetics.

Caption: Workflow for a typical drug release experiment.

Tissue Engineering and Cell Culture

The nanofibrous structure of peptide hydrogels can mimic the extracellular matrix, providing a suitable scaffold for cell adhesion, proliferation, and differentiation. These hydrogels are being investigated for applications in regenerative medicine and as 3D cell culture models.

Quantitative Data (Illustrative)

Table 1: Representative Mechanical Properties of Fmoc-Dipeptide Hydrogels

| Fmoc-Dipeptide | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference Compound |

| Fmoc-FF | 0.5 | ~10,000 | Fmoc-Diphenylalanine[1] |

| Fmoc-FG | 1.0 | ~1,000 - 5,000 | Fmoc-Phenylalanine-Glycine[2] |

| Fmoc-GG | 1.0 | ~100 - 1,000 | Fmoc-Glycine-Glycine[2] |

FF = Phenylalanine-Phenylalanine; FG = Phenylalanine-Glycine; GG = Glycine-Glycine

Table 2: Physicochemical Properties of Related Fmoc-Peptides

| Property | Description | Expected Value/Behavior |

| Critical Gelation Concentration (CGC) | The minimum concentration required to form a self-supporting gel. | Typically in the range of 0.1 - 2.0 wt%. |

| Gelation pH | The pH at which self-assembly and gelation are triggered. | Usually slightly acidic to neutral (pH 4-7), depending on the pKa of the C-terminus.[2] |

| Fiber Diameter | The diameter of the self-assembled nanofibers. | Typically 10-50 nm.[1] |

Conclusion

This compound is a promising building block for the creation of self-assembling biomaterials. Based on the extensive research on analogous Fmoc-protected peptides, it is expected to form hydrogels under appropriate conditions. These hydrogels would likely exhibit properties suitable for applications in controlled drug delivery and tissue engineering. The straightforward synthesis via SPPS and the tunable nature of the self-assembly process make this compound and similar dipeptides valuable tools for researchers and scientists in the field of drug development and biomaterials science. Further experimental work is needed to fully characterize the specific properties of this compound hydrogels.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely favored due to its mild reaction conditions. This document provides a detailed protocol for the application of Fmoc-Gly-DL-Ala, a dipeptide building block, in Fmoc-based SPPS. The use of a DL-alanine mixture will result in the synthesis of a diastereomeric mixture of peptides, which can be advantageous for applications such as creating peptide libraries for screening or for developing peptides with increased resistance to enzymatic degradation.

Core Concepts in Fmoc SPPS

The Fmoc SPPS cycle consists of two main steps: deprotection and coupling.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the subsequent coupling reaction.[1][2]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid (or in this case, the dipeptide this compound) is activated and then coupled to the newly exposed amine on the growing peptide chain.[2] This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[2]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents:

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[2]

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Diethyl ether, cold

-

Kaiser test kit for monitoring coupling completion[3]

Protocol for Coupling this compound

This protocol assumes a starting scale of 0.1 mmol on a suitable resin. Adjust volumes and quantities accordingly for different scales.

1. Resin Swelling:

-

Place the resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[2]

-

Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

2. Initial Fmoc Deprotection (if starting with a pre-loaded Fmoc-amino acid resin):

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).[2]

3. This compound Coupling:

-

Activation Solution: In a separate vial, dissolve this compound (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Coupling Reaction: Add the activation solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.[3]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times).

4. Subsequent Amino Acid Couplings:

-

Repeat the deprotection and coupling steps for the next amino acid in the sequence.

5. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, remove the terminal Fmoc group using the deprotection procedure described in step 2.

6. Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight. Due to the use of DL-alanine, the product will be a mixture of two diastereomers. These may or may not be separable by standard RP-HPLC, and the mass spectrum will show a single peak corresponding to the mass of the peptide.

Data Presentation

Table 1: Typical Parameters for Fmoc-SPPS

| Parameter | Typical Value/Condition | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type. |

| Amino Acid Equivalents | 3 - 5 equivalents | Relative to the resin loading. |

| Coupling Reagent Equivalents | 2.9 - 4.9 equivalents | Slightly less than the amino acid equivalents. |

| Base Equivalents | 6 - 10 equivalents | Typically double the amino acid equivalents. |

| Coupling Time | 1 - 4 hours | Sequence and amino acid dependent. Can be longer for sterically hindered residues.[2] |

| Deprotection Solution | 20% Piperidine in DMF | A common and effective reagent for Fmoc removal.[1] |

| Deprotection Time | 2 x 5-10 minutes | Two short treatments are generally more effective than one long one. |

| Cleavage Cocktail | TFA-based | The specific composition depends on the amino acid side-chain protecting groups. |

| Cleavage Time | 2 - 4 hours | |

| Expected Purity (Crude) | 50 - 90% | Highly sequence dependent. |

| Coupling Efficiency | >99% for L-amino acids | May be reduced by 15-20% for D-amino acids.[4] |

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Discussion and Considerations

-

Use of a DL-Amino Acid Mixture: The primary consideration when using this compound is the resulting synthesis of a diastereomeric peptide mixture. At the site of incorporation, there will be an equal proportion of peptides containing Gly-L-Ala and Gly-D-Ala. This may be desirable for creating diversity in peptide libraries. However, if a single stereoisomer is required, the individual Fmoc-Gly-L-Ala and Fmoc-Gly-D-Ala dipeptides should be used.

-

Coupling Efficiency: While standard coupling protocols are generally effective, D-amino acids can sometimes exhibit slightly lower coupling efficiencies compared to their L-counterparts.[4] It is crucial to monitor the coupling reaction closely, for instance with the Kaiser test, to ensure complete incorporation.

-

Purification: The resulting diastereomers may co-elute during standard RP-HPLC purification, making their separation challenging. The analytical chromatogram may show a single peak or a broadened peak. Specialized chiral chromatography may be required for separation if desired.

-

Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues, can be prone to aggregation during synthesis, leading to incomplete reactions.[5] While Gly-Ala is a relatively simple dipeptide, aggregation can become a factor in longer peptides. Using specialized resins or incorporating pseudoprolines can help mitigate this issue.

-

Side Reactions: Aspartimide formation is a common side reaction in Fmoc-SPPS, especially for sequences containing Asp-Gly or Asp-Ala.[6] While this protocol does not involve Asp, it is a critical consideration in peptide synthesis.

By following this detailed protocol and considering the unique aspects of using a racemic dipeptide, researchers can successfully incorporate this compound into their peptide synthesis workflows.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for Fmoc-Gly-DL-Ala Coupling and Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the dipeptide Fmoc-Gly-DL-Ala through both solid-phase and solution-phase methodologies. It includes a comparative analysis of common coupling reagents, their activation mechanisms, and quantitative data to aid in the selection of the most appropriate technique for specific research and development needs.

Introduction

The formation of the peptide bond between Fmoc-protected glycine (Fmoc-Gly-OH) and DL-alanine (DL-Ala) is a fundamental step in peptide synthesis. The efficiency and purity of this coupling are critical for the successful synthesis of longer peptides and peptidomimetics. This document outlines various activation and coupling techniques, providing detailed experimental protocols and data to guide researchers in achieving high-yield and high-purity this compound.

Coupling Reagents and Activation Mechanisms

The selection of a coupling reagent is crucial for efficient peptide bond formation, aiming to maximize yield and minimize side reactions such as racemization. Below is a summary of commonly used coupling reagents for this compound synthesis.

Carbodiimides

-

DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): These reagents activate the carboxylic acid of Fmoc-Gly-OH to form a highly reactive O-acylisourea intermediate. To suppress racemization and other side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is typically used. The resulting active ester is then aminolyzed by the amino group of DL-alanine. A major drawback of DCC is the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis. DIC forms a soluble urea byproduct, making it more suitable for solid-phase peptide synthesis (SPPS).[1][2]

Onium Salts (Aminium/Uronium and Phosphonium)

-

HBTU, TBTU, HCTU, and HATU: These reagents react with the carboxylic acid to form an active ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[3][4] HATU is generally considered one of the most efficient coupling reagents, often resulting in faster reactions and lower racemization rates, particularly for sterically hindered couplings.[4][5] HCTU is a cost-effective alternative to HATU with comparable efficiency in many cases.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent also forms an active ester and is known for its high coupling efficiency.[4]

Quantitative Data on Coupling Reagents

The efficiency of different coupling reagents can vary depending on the specific amino acids being coupled and the reaction conditions. The following table summarizes typical performance characteristics for the coupling of non-sterically hindered amino acids like glycine and alanine.

| Coupling Reagent | Additive | Typical Coupling Time (SPPS) | Relative Efficiency | Notes |

| DIC | HOBt/Oxyma | 1 - 2 hours | Good | Soluble urea byproduct is advantageous for SPPS. |

| HBTU | HOBt (optional) | 30 - 60 minutes | Very Good | A widely used and reliable coupling reagent. |

| HCTU | - | 5 - 20 minutes | Excellent | Cost-effective and highly efficient alternative to HATU. |

| HATU | - | 5 - 15 minutes | Excellent | Often the reagent of choice for difficult couplings due to high speed and low racemization.[5][6] |

| PyBOP | - | 15 - 60 minutes | Very Good | A robust phosphonium-based coupling reagent. |

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound on a pre-loaded Wang or Rink Amide resin with DL-alanine.

Materials:

-

Fmoc-DL-Ala-Wang resin or Fmoc-DL-Ala-Rink Amide resin (0.1 mmol scale)

-

Fmoc-Gly-OH (0.3 mmol, 3 equivalents)

-

Coupling Reagent (e.g., HATU, HCTU, HBTU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the Fmoc-DL-Ala-resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn dark blue.

-

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol) and the coupling reagent in DMF. For example:

-

HATU/HCTU/HBTU: Add the onium salt (0.29 mmol, 2.9 equivalents) and DIEA (0.6 mmol, 6 equivalents) to the Fmoc-Gly-OH solution.

-

DIC/HOBt: Add HOBt (0.3 mmol, 3 equivalents) and DIC (0.3 mmol, 3 equivalents) to the Fmoc-Gly-OH solution.

-

-

Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin. Agitate the mixture at room temperature for the time indicated in the table above (or until a negative Kaiser test is obtained).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain yellow. If the test is positive, a second coupling may be necessary.

-

Cleavage from Resin (Optional, for analysis): A small sample of the resin can be cleaved to analyze the dipeptide by HPLC and mass spectrometry. For Wang resin, a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) is typically used.

Solution-Phase Synthesis of this compound

This protocol describes the synthesis of this compound in solution, followed by purification.

Materials:

-

Fmoc-Gly-OH (1 mmol)

-

H-DL-Ala-OMe·HCl or H-DL-Ala-OtBu·HCl (1 mmol)

-

EDC·HCl (1.1 mmol)

-

HOBt (1.1 mmol)

-

N-Methylmorpholine (NMM) or DIEA (1.1 mmol for the free amine, plus 1.1 mmol for the HCl salt)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: Dissolve Fmoc-Gly-OH (1 mmol), HOBt (1.1 mmol), and H-DL-Ala-OMe·HCl (1 mmol) in DCM or EtOAc.

-

Base Addition: Cool the mixture in an ice bath and add NMM or DIEA (2.2 mmol).

-

Activation and Coupling: Add EDC·HCl (1.1 mmol) to the reaction mixture. Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with the organic solvent.

-